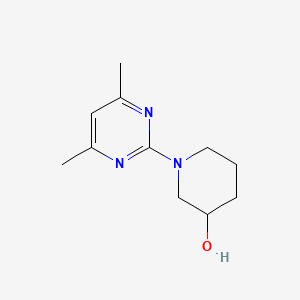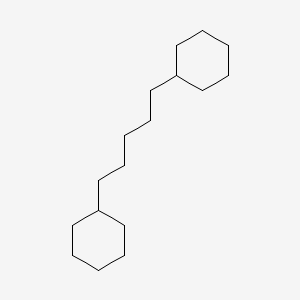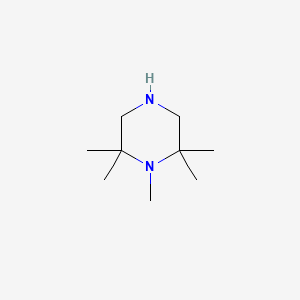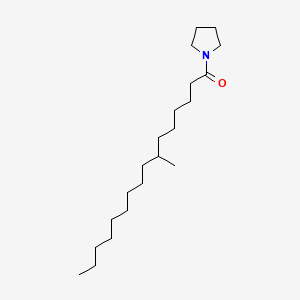
1,8-Naphthalenediamine, N,N'-bis(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- is an organic compound with the molecular formula C14H18N2This compound is characterized by its crystalline powder form, pale brownish-pink color, and its insolubility in water .
Vorbereitungsmethoden
The synthesis of 1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- typically involves the reaction of 1,8-naphthalenediamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere . The product is then purified through crystallization and filtration.
Analyse Chemischer Reaktionen
1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- involves its ability to act as a strong base, often referred to as a “proton sponge.” This property allows it to effectively neutralize acids and participate in proton transfer reactions. The molecular targets and pathways involved include interactions with acidic protons and participation in nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- can be compared with other similar compounds such as:
1,8-Bis(dimethylamino)naphthalene:
N,N,N’,N’-Tetramethyl-1,8-naphthalenediamine: This compound shares similar chemical properties but has different applications and reactivity profiles.
The uniqueness of 1,8-Naphthalenediamine, N,N’-bis(trimethylsilyl)- lies in its strong basicity and its ability to act as a proton sponge, making it highly effective in neutralizing acids and participating in various chemical reactions.
Eigenschaften
CAS-Nummer |
33285-90-4 |
|---|---|
Molekularformel |
C16H26N2Si2 |
Molekulargewicht |
302.56 g/mol |
IUPAC-Name |
1-N,8-N-bis(trimethylsilyl)naphthalene-1,8-diamine |
InChI |
InChI=1S/C16H26N2Si2/c1-19(2,3)17-14-11-7-9-13-10-8-12-15(16(13)14)18-20(4,5)6/h7-12,17-18H,1-6H3 |
InChI-Schlüssel |
XKKFETBZEOHZEY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NC1=CC=CC2=C1C(=CC=C2)N[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


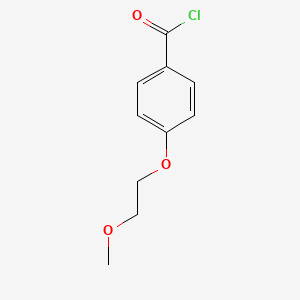
![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate](/img/structure/B13958757.png)
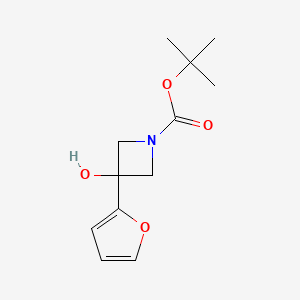
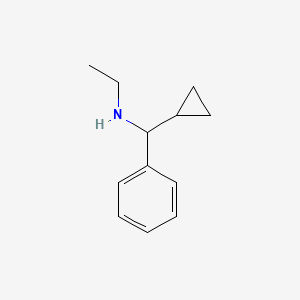
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13958765.png)

![[2-(Aminocarbonyl)ethyl] methanethiosulfonate](/img/structure/B13958770.png)
